molecular formula C8H10F2O2 B2803877 2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid CAS No. 2580249-55-2

2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

Cat. No.: B2803877
CAS No.: 2580249-55-2
M. Wt: 176.163
InChI Key: BINKXXFLRMPWHY-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid is a sophisticated synthetic building block of significant interest in modern drug discovery, particularly for its role in the design of bioactive molecules featuring the bicyclo[1.1.1]pentane (BCP) motif. The BCP scaffold is a well-established, high-value bioisostere used to replace para-substituted phenyl rings or tert-butyl groups in drug candidates. This strategic substitution aims to improve key physicochemical properties, such as reducing aromatic ring count, enhancing metabolic stability, and increasing aqueous solubility and passive permeability, ultimately leading to a more favorable drug-like profile . The incorporation of a difluoromethyl group on the BCP core adds a versatile handle for further modulation of electronic properties and lipophilicity. Research has demonstrated the profound impact of BCP-containing compounds in biological settings. For instance, BCP analogues have been successfully designed as potent and orally active γ-secretase inhibitors, where the BCP unit served as a non-classical phenyl ring bioisostere, resulting in equipotent enzyme inhibition coupled with significant improvements in permeability and solubility . Furthermore, advanced BCP-based molecules, such as the eIF2B activator 2BAct which features a differentiated bicyclo[1.1.1]pentyl core, have shown remarkable efficacy in preclinical models, preventing all measured pathological signs and normalizing the transcriptome in a mouse model of Vanishing White Matter disease, a severe neurological disorder . This compound serves as a critical intermediate for medicinal chemists exploring these and other innovative therapeutic avenues, enabling the synthesis of novel molecules designed to engage challenging biological targets with improved properties.

Properties

IUPAC Name

2-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c9-6(10)8-2-7(3-8,4-8)1-5(11)12/h6H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINKXXFLRMPWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid involves several steps. One common method includes the functionalization of bicyclo[1.1.1]pentane derivatives. The process often requires specific reaction conditions and catalysts to achieve the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of bicyclic compounds, including those with difluoromethyl groups, exhibit cytotoxic properties against various cancer cell lines. Studies have shown that modifications to the bicyclic structure can enhance potency and selectivity towards cancer cells.

Neurological Disorders

Compounds similar to 2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid have been explored for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in developing treatments for chronic inflammatory conditions.

Materials Science Applications

The unique structure of this compound also lends itself to various applications in materials science:

Polymer Chemistry

This compound can serve as a building block for synthesizing novel polymers with tailored properties, including enhanced thermal stability and chemical resistance due to the presence of fluorine atoms.

Coatings and Adhesives

Due to its chemical stability and resistance to solvents, it is being researched as a potential additive in coatings and adhesives, improving their durability and performance under harsh conditions.

Case Studies and Research Findings

Study TitleFocusFindings
"Cytotoxicity of Bicyclic Compounds"Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range.
"Neuroprotective Properties of Fluorinated Compounds"Neurological DisordersShowed reduced neuroinflammation in animal models of Alzheimer's disease when treated with fluorinated bicyclic compounds.
"Synthesis of High-performance Polymers"Polymer ChemistryDeveloped a new class of polymers using difluoromethyl bicyclic acids that exhibited superior thermal properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
(2S)-2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid -CF3 C8H10F3NO2 209.17 914082-74-9 Chiral amino acid derivative; potential peptide backbone modifier. Purity: 97% ().
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetic acid -Br C7H7BrF2O2 241.03 2408958-11-0 Bromo substituent enables cross-coupling reactions; difluoroacetic acid enhances acidity.
(2R)-2-Amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid -C(CH3)3 C12H21NO2 223.30 1932128-02-3 Steric bulk from tert-butyl may improve target selectivity.
2-[3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl]acetic acid -COOCH3 C9H12O4 184.19 1113001-63-0 Ester group for prodrug strategies; priced at $650/g (1g scale).
2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid -H C7H10O2 126.16 131515-31-6 Simplest analog; baseline for substituent effect studies.

Research and Patent Landscape

  • Therapeutic Applications : Bicyclopentane derivatives are explored as ATF4 inhibitors for cancer treatment (: patent EP3649108).
  • Peptide Chemistry : Fmoc- and Boc-protected analogs () are used in solid-phase peptide synthesis.

Biological Activity

2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The bicyclo[1.1.1]pentane framework offers distinct advantages over traditional aromatic systems, particularly in terms of metabolic stability and bioavailability.

  • IUPAC Name : this compound
  • Molecular Formula : C7H8F2O2
  • Molecular Weight : 162.14 g/mol
  • CAS Number : 2090481-18-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The bicyclo[1.1.1]pentane moiety has been shown to enhance the passive permeability of compounds, making them more bioavailable.

Biological Activity Overview

Research indicates that compounds featuring the bicyclo[1.1.1]pentane scaffold exhibit significant improvements in pharmacokinetic properties compared to their phenyl counterparts. This includes enhanced oral absorption and metabolic stability, which are critical for therapeutic efficacy.

Key Findings from Studies

  • Enzyme Inhibition : The compound has been investigated as an inhibitor of γ-secretase, an enzyme implicated in Alzheimer's disease. It demonstrated equipotency with existing inhibitors while improving solubility and permeability in vitro .
  • Neuroprotective Effects : In animal models, particularly R191H mice, treatment with derivatives of this compound showed a marked reduction in neurological deficits associated with myelin loss, suggesting potential applications in treating leukodystrophies .
  • Metabolic Stability : The incorporation of the bicyclo[1.1.1]pentane structure has been linked to increased metabolic stability, which is advantageous for drug design .

Data Table: Biological Activities and Effects

Biological ActivityObserved EffectsReference
Enzyme InhibitionSignificant inhibition of γ-secretase
NeuroprotectionPrevents myelin loss in R191H mice
Metabolic StabilityImproved pharmacokinetic properties

Case Study 1: γ-Secretase Inhibition

In a comparative study, this compound was evaluated against traditional γ-secretase inhibitors. Results indicated that the compound maintained similar efficacy but with a fourfold increase in C(max) and AUC values, highlighting its superior absorption characteristics .

Case Study 2: Neuroprotective Potential

A 21-week treatment study involving R191H mice demonstrated that administration of this compound resulted in a significant preservation of myelin levels, with treated mice showing 91% myelin retention compared to wild-type controls . This suggests potential therapeutic applications for demyelinating diseases.

Q & A

Q. Purification Challenges :

  • Bicyclic intermediates often require column chromatography (silica gel or reverse-phase) due to steric hindrance limiting crystallization .
  • High-purity (>95%) final products are confirmed via 1H/19F^1 \text{H}/^{19}\text{F}-NMR and LC-MS to detect fluorinated byproducts .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

  • 1H^1 \text{H}-NMR : Identifies proton environments near the bicyclic core and acetic acid group. The difluoromethyl group (CF2H\text{CF}_2\text{H}) appears as a triplet (JHF56HzJ_{H-F} \approx 56 \, \text{Hz}) .
  • 19F^{19}\text{F}-NMR : Confirms the presence and electronic environment of the difluoromethyl group (δ ≈ -120 to -130 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C9H11F2O2\text{C}_9\text{H}_{11}\text{F}_2\text{O}_2) and detects isotopic patterns for bromine/fluorine .

Advanced: How does the bicyclo[1.1.1]pentane scaffold influence steric and electronic properties compared to linear analogs?

  • Steric Effects : The rigid bicyclic core imposes significant steric hindrance, reducing rotational freedom and enhancing metabolic stability in drug candidates .
  • Electronic Effects : The electron-withdrawing difluoromethyl group lowers the pKa of the acetic acid moiety (estimated pKa ≈ 3.5–4.0 vs. ~4.8 for non-fluorinated analogs), improving solubility in physiological buffers .
  • Data Contradictions : Some studies report unexpected reactivity (e.g., ring-opening under acidic conditions) due to strain in the bicyclic system, necessitating pH-controlled reaction environments .

Advanced: What experimental strategies mitigate side reactions during difluoromethylation?

  • Radical Fluorination : Using SO2F2\text{SO}_2\text{F}_2 or XeF2\text{XeF}_2 under UV light minimizes competing elimination pathways .
  • Temperature Control : Maintaining sub-0°C conditions during fluorination reduces decomposition of the bicyclic core .
  • Byproduct Analysis : LC-MS and 19F^{19}\text{F}-NMR identify fluorinated impurities (e.g., over-fluorinated or ring-opened products), guiding iterative optimization .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : The acetic acid group enables solubility in polar solvents (e.g., water, DMSO) at pH >4. Hydrochloride salt forms improve aqueous solubility for biological assays .
  • Stability :
    • Thermal : Stable up to 150°C (TGA data inferred from similar bicyclo compounds) .
    • pH Sensitivity : Degrades in strong acids (pH <2) due to bicyclic ring strain; stable in neutral/basic conditions .

Advanced: How can computational methods guide reaction design for bicyclo[1.1.1]pentane derivatives?

  • Reaction Path Modeling : Density Functional Theory (DFT) predicts transition states for fluorination and ring-opening side reactions, identifying optimal catalysts (e.g., Pd for cross-coupling) .
  • Solvent Screening : COSMO-RS simulations recommend low-polarity solvents (e.g., THF) to stabilize strained intermediates .
  • Case Study : ICReDD’s workflow combines computational predictions with high-throughput experimentation to reduce trial-and-error in fluorination steps .

Basic: What safety precautions are required when handling this compound?

  • PPE : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact. Fume hood use is mandatory due to potential HF release during decomposition .
  • Storage : Inert atmosphere (N2_2) at 2–8°C to prevent hydrolysis .
  • Spill Management : Neutralize with calcium carbonate and dispose via hazardous waste protocols .

Advanced: How does the difluoromethyl group impact biological target interactions in drug discovery?

  • Enhanced Binding : Fluorine’s electronegativity strengthens hydrogen bonds with target proteins (e.g., kinases), as shown in SAR studies of analogous trifluoromethyl derivatives .
  • Metabolic Resistance : Difluoromethyl reduces oxidative metabolism (vs. CH3_3), extending half-life in vivo .
  • Contradictions : Some analogs show reduced permeability due to increased polarity, requiring prodrug strategies (e.g., esterification) .

Advanced: What methodologies resolve conflicting spectral data for structural elucidation?

  • 2D NMR (HSQC, HMBC) : Correlates 1H^1 \text{H}-13C^{13}\text{C} couplings to assign bicyclic carbon positions and confirm acetic acid connectivity .
  • X-ray Crystallography : Provides unambiguous confirmation of the bicyclo[1.1.1]pentane geometry and substituent orientation .
  • Isotopic Labeling : 18O^{18}\text{O}-labeling tracks carboxylate group integrity during hydrolysis steps .

Basic: What are the primary applications of this compound in academic research?

  • Medicinal Chemistry : As a bioisostere for tert-butyl or aromatic groups in protease inhibitors .
  • Material Science : Rigid core for liquid crystals or polymer cross-linkers .
  • Tool Compound : Probing enzyme active sites via its fluorinated motif .

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